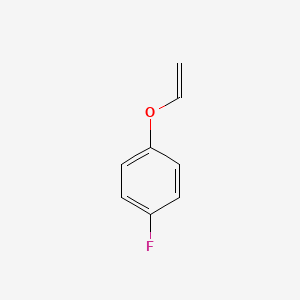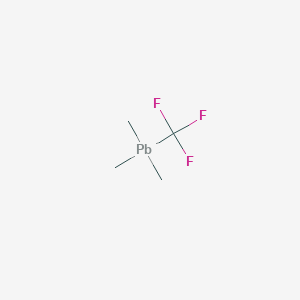
Trimethyl(trifluoromethyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(trifluoromethyl)plumbane is an organolead compound with the molecular formula C4H9F3Pb It is characterized by the presence of three methyl groups and one trifluoromethyl group attached to a lead atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(trifluoromethyl)plumbane typically involves the reaction of lead-based precursors with trifluoromethylating agents. One common method includes the reaction of trimethyllead chloride with trifluoromethyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(trifluoromethyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl(trifluoromethyl)plumbane has several applications in scientific research, including:
Biology: Research into its biological activity and potential as a lead-based drug candidate is ongoing.
Medicine: Its unique properties make it a candidate for the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which Trimethyl(trifluoromethyl)plumbane exerts its effects involves the interaction of its lead atom with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with other molecules is a key factor in its activity.
Vergleich Mit ähnlichen Verbindungen
Trimethyl(trifluoromethyl)silane: Similar in structure but with a silicon atom instead of lead.
Trimethyl(trifluoromethyl)germane: Contains a germanium atom in place of lead.
Trimethyl(trifluoromethyl)stannane: Features a tin atom instead of lead.
Uniqueness: Trimethyl(trifluoromethyl)plumbane is unique due to the presence of the lead atom, which imparts distinct chemical properties compared to its silicon, germanium, and tin analogs. The lead atom’s larger size and higher atomic weight influence the compound’s reactivity and stability, making it suitable for specific applications that its analogs may not be able to fulfill.
Eigenschaften
CAS-Nummer |
646-62-8 |
|---|---|
Molekularformel |
C4H9F3Pb |
Molekulargewicht |
321 g/mol |
IUPAC-Name |
trimethyl(trifluoromethyl)plumbane |
InChI |
InChI=1S/CF3.3CH3.Pb/c2-1(3)4;;;;/h;3*1H3; |
InChI-Schlüssel |
GWCBELKSZZJGBF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Pb](C)(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


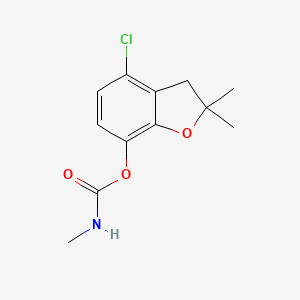
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
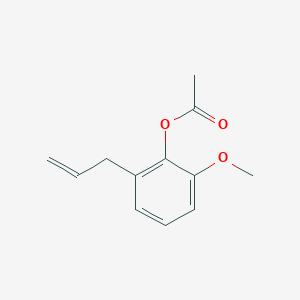
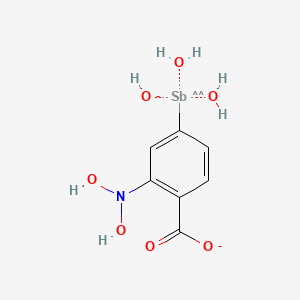
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
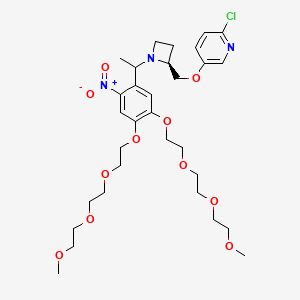
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)

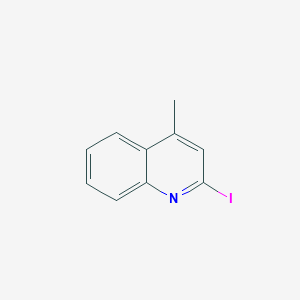
![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
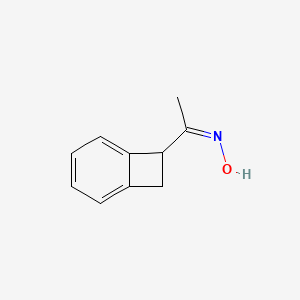
![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
